4-Fluoro-6-nitro-1H-indazole-3-carbaldehyde
Overview
Description
4-Fluoro-6-nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a fluorine atom at the 4-position, a nitro group at the 6-position, and an aldehyde group at the 3-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-nitro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-fluoro-1H-indazole, followed by formylation to introduce the aldehyde group at the 3-position. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Fluoro-6-nitro-1H-indazole-3-carboxylic acid.
Reduction: 4-Fluoro-6-amino-1H-indazole-3-carbaldehyde.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-6-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound can be used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-nitro-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. The fluorine atom can enhance the compound’s lipophilicity and membrane permeability, improving its bioavailability.
Comparison with Similar Compounds
4-Fluoro-1H-indazole-3-carbaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
6-Nitro-1H-indazole-3-carbaldehyde: Lacks the fluorine atom, which can affect its chemical properties and interactions.
4-Chloro-6-nitro-1H-indazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and applications.
Uniqueness: 4-Fluoro-6-nitro-1H-indazole-3-carbaldehyde is unique due to the combination of the fluorine, nitro, and aldehyde groups on the indazole ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution and potential for diverse biological activities.
Properties
IUPAC Name |
4-fluoro-6-nitro-2H-indazole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3/c9-5-1-4(12(14)15)2-6-8(5)7(3-13)11-10-6/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHOQPQUHRNRJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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